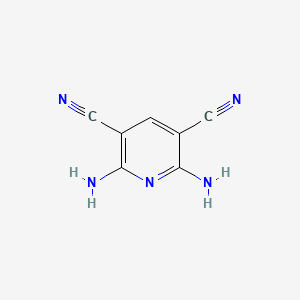

2,6-Diaminopyridine-3,5-dicarbonitrile

描述

属性

分子式 |

C7H5N5 |

|---|---|

分子量 |

159.15 g/mol |

IUPAC 名称 |

2,6-diaminopyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C7H5N5/c8-2-4-1-5(3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) |

InChI 键 |

JSKRRQDSARSJTR-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=NC(=C1C#N)N)N)C#N |

产品来源 |

United States |

准备方法

One-Pot Two-Step Catalytic Synthesis Using Natural Product Catalysts

A prominent method involves a one-pot two-step synthesis catalyzed by natural product catalysts such as betaine and guanidine carbonate, which are non-toxic and operate under mild conditions. The process comprises:

- Step 1: Knoevenagel condensation of an aromatic aldehyde (e.g., p-tolualdehyde) with malononitrile to form arylidenemalononitrile intermediates.

- Step 2: Reaction of the intermediate with N-benzyl-2-cyanoacetamide to yield 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.

Catalyst Roles and Optimization:

| Entry | Catalyst (10 mol%) | Reaction Time (Step 1) | Conversion (Step 1) | Reaction Time (Step 2) | Conversion (Step 2) |

|---|---|---|---|---|---|

| 1 | Pyridine-2-carboxylic acid | 30 min | Incomplete | 1 h | Incomplete |

| 2 | Betaine | 15 min | 100% | 1 h | Incomplete |

| 3 | Guanidine hydrochloride | 30 min | Incomplete | 1 h | Incomplete |

| 4 | Guanidine carbonate | 10 min | 100% | 10 min | 100% |

Betaine efficiently catalyzes the first step producing a clean intermediate, while guanidine carbonate effectively catalyzes the second step, completing the synthesis rapidly.

Procedure Summary:

- Mix aldehyde and malononitrile with 10 mol% betaine at room temperature; add methanol if solidification occurs.

- After completion, add N-benzyl-2-cyanoacetamide and guanidine carbonate catalyst.

- Reflux the mixture briefly to obtain the target compound.

This method allows the synthesis of a library of 16 derivatives with potential bioactivity, including anticancer properties.

Three-Component Reaction Catalyzed by Poly(4-vinylpyridine) and Polyaniline

An alternative approach involves a three-component reaction of:

- Aromatic aldehydes,

- Cyanoacetic acid hydrazide,

- Malononitrile,

catalyzed by solid base catalysts such as poly(4-vinylpyridine) (PVPy) and polyaniline (PANI). This method offers advantages of catalyst recovery, reduced toxicity, and environmental friendliness.

- Solvent: Ethanol,

- Heating: Reflux or microwave irradiation (300 W),

- Catalyst loading: ~0.1 g,

- Reaction monitored by TLC.

- Solid base catalysts replace toxic liquid bases like piperidine and pyridine.

- Microwave irradiation significantly reduces reaction time.

- Products are isolated by filtration and dialysis to remove catalyst residues.

| Compound | Catalyst | Heating Method | Reaction Time | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1,6-Diamino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | PVPy/PANI | Reflux/Microwave | Varies (minutes) | High | 243-245 |

| 1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | PVPy/PANI | Reflux/Microwave | Varies (minutes) | High | 251-253 |

The method is versatile for various substituted aromatic aldehydes, yielding N-amino-2-pyridone derivatives with high purity and yield.

Comparative Analysis of Preparation Methods

| Feature | One-Pot Two-Step (Betaine + Guanidine Carbonate) | Three-Component (PVPy/PANI) |

|---|---|---|

| Catalyst Type | Natural product catalysts (betaine, guanidine carbonate) | Solid base catalysts (poly(4-vinylpyridine), polyaniline) |

| Reaction Steps | Two-step one-pot | One-step three-component |

| Reaction Conditions | Room temperature + reflux | Reflux or microwave irradiation |

| Environmental Impact | Mild, non-toxic catalysts | Solid catalysts, reusable, less toxic |

| Reaction Time | 10-15 minutes per step | Minutes to hours depending on heating method |

| Product Purity | High, minimal impurities | High, requires dialysis to remove catalyst |

| Scope of Derivatives | 16 derivatives reported | Various substituted derivatives reported |

| Application Focus | Bioactive pyridone derivatives with anticancer potential | Synthetic intermediates for heterocycles |

化学反应分析

Types of Reactions

2,6-Diaminopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions.

Polymerization: The compound can be polymerized to form poly(2,6-diaminopyridine), which is used in the production of polypyrrole-derived electrocatalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Nucleophilic Substitution: Substituted pyridine derivatives.

Polymerization: Poly(2,6-diaminopyridine), which exhibits good electron-transporting properties and is used in electrocatalysis.

科学研究应用

2,6-Diaminopyridine-3,5-dicarbonitrile has several scientific research applications:

Materials Science: Used in the synthesis of photovoltaic materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

Organic Synthesis: Utilized as a building block for the construction of more complex heterocyclic compounds.

作用机制

The mechanism of action of 2,6-diaminopyridine-3,5-dicarbonitrile in its various applications involves its ability to participate in nucleophilic substitution and polymerization reactions. The amino groups on the pyridine ring can act as nucleophiles, facilitating the formation of new bonds with electrophilic reagents. In polymerization, the compound forms extended conjugated systems that enhance its electronic properties, making it suitable for use in electrocatalysis .

相似化合物的比较

2,6-Diamino-4-cyclohexyl-4H-thiopyran-3,5-dicarbonitrile

- Substituents : A thiopyran ring replaces the pyridine core, and a cyclohexyl group is introduced at the 4-position.

- Properties : The sulfur atom in the thiopyran ring enhances electron delocalization, while the bulky cyclohexyl group increases steric hindrance. This compound exhibits a relative abundance (RA) of 15.78% in effluents, suggesting moderate stability in environmental matrices .

4,6-Diamino-2-thioxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

- Substituents: A thioxo (S=O) group replaces one amino group at the 2-position.

- Properties : The thioxo group increases electrophilicity, facilitating nucleophilic attacks. Synthesized in 84–92% yields via reactions with phenyl isothiocyanate under mild conditions .

Halogenated Derivatives

2,6-Dichloropyridine-3,5-dicarbonitrile

- Substituents: Chlorine atoms replace amino groups at the 2- and 6-positions.

- Properties : The electron-withdrawing chlorine atoms reduce basicity and increase thermal stability (orthorhombic crystal system, a = 6.8473 Å, b = 12.1307 Å, c = 19.430 Å) .

- Applications : Used in supramolecular chemistry for synthesizing cage molecules and organic semiconductors. Its absorption spectrum shows a low-energy band at 350–450 nm, attributed to intramolecular charge transfer (ICT) .

Nitro- and Methyl-Substituted Derivatives

3,5-Diamino-2,4,6-trinitropyridine

- Substituents: Nitro groups replace cyano groups at the 3- and 5-positions.

- Properties : Nitro groups increase density (theoretical density: 2.2 g/cm³) and reduce sensitivity, making it a high-energy explosive. Quantum chemical calculations (B3LYP/6-31++G**) show shortened C–N bond lengths due to nitro substitution .

Bis(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile)

6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile

Quaternary Ammonium Salts of Pyridoxine Functionalized with 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile

- Substituents : A sulfanyl group and pyridoxine moiety enhance water solubility.

- Biological Activity : Potent cytotoxicity against MCF-7 and HCT-116 cancer cells (IC₅₀ < 1 µM) and antibacterial activity comparable to benzalkonium chloride .

Data Table: Key Comparisons

Research Findings and Trends

- Electronic Properties: Amino and cyano groups in this compound enable charge-transfer interactions, critical for semiconductor applications .

- Biological Efficacy: Substituents like imino or sulfanyl groups enhance antimicrobial and anticancer activities by improving membrane permeability .

- Synthetic Flexibility : Modular synthesis routes allow substitution at the 4-position for tailored steric/electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。